4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Description
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C₁₆H₂₀N₂O₅S₂. It is characterized by its unique structure, which includes a methoxy group, a methylsulfonylamino group, and a benzenesulfonamide moiety.
Properties
IUPAC Name |
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-12-7-5-6-8-14(12)17-25(21,22)13-9-10-16(23-3)15(11-13)18(2)24(4,19)20/h5-11,17H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPPNBHBLQQOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps, including the introduction of functional groups and the formation of the sulfonamide linkage. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(2-methylphenyl)methylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonamide moiety is replaced by other functional groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms .
Comparison with Similar Compounds
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-methylbenzenesulfonamide: A simpler sulfonamide with fewer functional groups.
N-(2-methylphenyl)benzenesulfonamide: Lacks the methoxy and methylsulfonylamino groups.
4-methoxybenzenesulfonamide: Lacks the N-(2-methylphenyl) and methylsulfonylamino groups
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
